molecular formula C10H10O2 B13430269 cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione

cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione

Cat. No.: B13430269
M. Wt: 162.18 g/mol
InChI Key: IFXCIIVCZUQGEV-HTQZYQBOSA-N
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Description

cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione is a bicyclic diketone with a fused cyclohexene-naphthalene framework. Its structural rigidity and electronic properties make it a valuable intermediate in organic synthesis, particularly for constructing bioactive molecules and photoresponsive materials. The compound is synthesized via chemical or enzymatic monohydrolysis of precursor diesters, achieving moderate yields (e.g., 76% under KOH/EtOH conditions) . Its reactivity is influenced by the cis-configuration of the hydrogenated ring system, enabling stereoselective coupling reactions with chiral alcohols like phenylalaninol to form diastereomers (e.g., cis-2 and cis-3) .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(4aS,8aS)-1,4a,5,8a-tetrahydronaphthalene-2,6-dione

InChI

InChI=1S/C10H10O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-4,7-8H,5-6H2/t7-,8-/m1/s1

InChI Key

IFXCIIVCZUQGEV-HTQZYQBOSA-N

Isomeric SMILES

C1[C@H]2C=CC(=O)C[C@H]2C=CC1=O

Canonical SMILES

C1C2C=CC(=O)CC2C=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione typically involves the reduction of naphthoquinone derivatives. One common method is the catalytic hydrogenation of 1,4-naphthoquinone in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them of interest in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The compound’s ketone groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Table 2. Cytotoxicity Comparison (IC₅₀ Values)

Compound IC₅₀ (µM) Cell Line Reference
cis-1,2-Diacetoxy-1,2-dihydroacronycine 5.8 P388 murine leukemia
cis-1-derived 4a 17.2 P388 murine leukemia
cis-1-derived 5a 14.0 P388 murine leukemia
Compound 6b >100 P388 murine leukemia
Spectroscopic Properties

The UV-vis absorption profiles of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione derivatives differ significantly from trans-configured or dimeric analogs (Table 3):

  • Cis-1 : Exhibits a redshifted absorption maximum (λₘₐₓ = 290 nm) compared to Trans-1 (λₘₐₓ = 275 nm), attributed to enhanced conjugation in the cis-configuration .
  • Dimer-1: Shows reduced molar absorptivity due to steric hindrance between monomeric units, unlike the monomeric cis-1 .

Table 3. UV-vis Spectral Data in Acetonitrile

Compound λₘₐₓ (nm) ε (L·mol⁻¹·cm⁻¹) Reference
Cis-1 290 12,500
Trans-1 275 10,200
Dimer-1 280 8,300

Biological Activity

Cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione is a naphthoquinone derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of naphthoquinones characterized by a bicyclic structure with two carbonyl groups. Its unique structure contributes to its biological reactivity through mechanisms involving redox properties and electrophilicity.

Mechanisms of Biological Activity

The biological activity of naphthoquinones like this compound can be attributed to two primary mechanisms:

  • Redox Cycling : Naphthoquinones can undergo reduction and reoxidation reactions in physiological conditions, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. These ROS can induce oxidative stress in cells, contributing to cytotoxicity against cancer cells .
  • Electrophilic Interactions : The electrophilic nature of naphthoquinones allows them to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This property facilitates interactions with thiol groups in proteins and glutathione, which can disrupt cellular functions and promote apoptosis in cancer cells .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
    • Jurkat T-leukemia cells displayed an IC50 value of 0.76 µM.
    • THP-1 monocytes showed an IC50 value of 7.94 µM .
Cell LineIC50 (µM)
Jurkat0.76
THP-17.94
HeLa (cervical)0.9
Neuro 2a (neuroblastoma)0.6
  • Mechanism of Action : The compound induces apoptosis through ROS generation and disruption of mitochondrial function .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Activity Against Bacterial Strains : It has shown effectiveness against Gram-positive and Gram-negative bacteria. For example:
    • Exhibited MIC values comparable to standard antibiotics like vancomycin and gentamicin .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli6.25
Pseudomonas aeruginosa12.5

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging : The compound demonstrated significant scavenging activity against DPPH radicals.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Leukemia Cells : A study conducted by the National Cancer Institute assessed the compound's effects on a panel of sixty cancer cell lines representing various types. The results indicated that the compound selectively inhibited the growth of leukemia cells while sparing normal cells .
  • Antimicrobial Efficacy : Research focused on the synthesis of naphthoquinone derivatives revealed that modifications could enhance antibacterial activity against resistant strains .

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